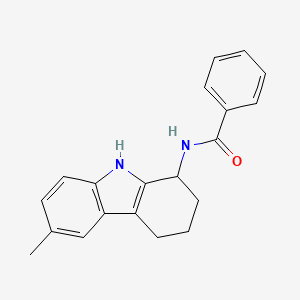
(4-benzoylphenyl) 2-methylpropanoate
Overview
Description
(4-benzoylphenyl) 2-methylpropanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular ester is derived from isobutyric acid and 4-benzoyl-phenol, combining the properties of both parent compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyric acid 4-benzoyl-phenyl ester typically involves the esterification reaction between isobutyric acid and 4-benzoyl-phenol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of isobutyric acid 4-benzoyl-phenyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the ester. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(4-benzoylphenyl) 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isobutyric acid and 4-benzoyl-phenol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Isobutyric acid and 4-benzoyl-phenol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
(4-benzoylphenyl) 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of isobutyric acid 4-benzoyl-phenyl ester involves its interaction with specific molecular targets. The ester can undergo hydrolysis to release isobutyric acid and 4-benzoyl-phenol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(4-benzoylphenyl) 2-methylpropanoate can be compared with other similar esters such as:
Benzoic acid 4-benzoyl-phenyl ester: Similar structure but derived from benzoic acid instead of isobutyric acid.
Phenyl isobutyrate: Another ester derived from isobutyric acid but with a phenyl group instead of a benzoyl-phenyl group.
The uniqueness of isobutyric acid 4-benzoyl-phenyl ester lies in its specific combination of isobutyric acid and 4-benzoyl-phenol, which imparts distinct chemical and physical properties compared to other esters.
Properties
CAS No. |
85100-39-6 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(4-benzoylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C17H16O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI Key |
HIGNUDMIBLJVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,10aS)-1-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol](/img/structure/B8550119.png)
![tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate](/img/structure/B8550122.png)

![N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide](/img/structure/B8550127.png)

![1-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B8550147.png)
![Carbamic acid,[2-amino-5-propoxy-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8550149.png)

![2-[(2,4-Dichlorophenyl)methylidene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B8550167.png)


![2-[2-Amino-5-(trifluoromethoxy)phenylthio]-acetonitrile](/img/structure/B8550194.png)

